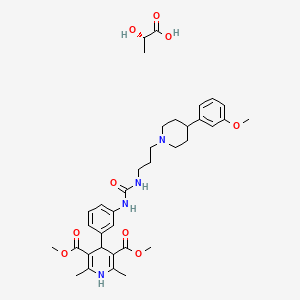
BMS 193885
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BMS 193885 是一种强效且选择性的神经肽 Y1 受体拮抗剂。它以其高亲和力和特异性而闻名,使其成为科学研究中的宝贵工具。 该化合物因其抑制神经肽 Y1 受体的能力而被研究其对食物摄入和体重调节的潜在影响 .
科学研究应用
BMS 193885 具有广泛的科学研究应用,包括:
化学: 用作研究神经肽 Y1 受体及其在各种生理过程中的作用的工具。
生物学: 研究其通过中枢 Y1 抑制对食物摄入和体重调节的影响。
医学: 探索其在与食欲和体重控制相关的疾病中的潜在治疗应用。
作用机制
BMS 193885 通过竞争性结合神经肽 Y1 受体发挥作用,从而抑制天然配体神经肽 Y 的结合。这种抑制通过阻断与神经肽 Y1 受体相关的信号通路来减少食物摄入和体重。 该化合物能够穿透脑部,使其能够有效地到达中枢神经系统中的靶点 .
安全和危害
生化分析
Biochemical Properties
BMS 193885 interacts with the neuropeptide Y1 receptor . It acts competitively on the neuropeptide Y binding site . This interaction plays a significant role in biochemical reactions, particularly those related to food intake and body weight regulation .
Cellular Effects
This compound has a profound effect on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it can reduce food intake and body weight through central Y1 inhibition .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a potent, selective, and brain-penetrant neuropeptide Y1 receptor antagonist . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
准备方法
合成路线和反应条件
BMS 193885 的合成涉及多个步骤,从市售的起始原料开始。关键步骤包括吡啶环的形成以及随后引入所需取代基的功能化。 最终产物是通过一系列反应获得的,包括缩合、环化和酯化 .
工业生产方法
虽然 this compound 的具体工业生产方法没有被广泛报道,但一般方法将涉及扩大实验室合成程序。 这将包括优化反应条件,例如温度、压力和溶剂选择,以确保最终产物的高产率和纯度 .
化学反应分析
反应类型
BMS 193885 会经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化以形成氧化衍生物。
还原: 还原反应可用于修饰分子中的某些官能团。
常用试剂和条件
涉及 this compound 的反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 反应通常在受控条件下进行,例如特定的温度和 pH 值 .
主要形成的产物
从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能会产生氧化衍生物,而取代反应可以产生各种取代类似物 .
相似化合物的比较
类似化合物
- 尼莫地平
- 硝苯地平
- 硝苯地平
比较
BMS 193885 作为神经肽 Y1 受体拮抗剂,以其高选择性和效力而独树一帜。与尼莫地平、硝苯地平、硝苯地平等类似化合物相比,this compound 对神经肽 Y1 受体的亲和力更高,脑部穿透性更强。 这使其对集中于中枢神经系统影响的研究特别有价值 .
属性
IUPAC Name |
dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;(2S)-2-hydroxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N4O6.C3H6O3/c1-21-28(31(38)42-4)30(29(22(2)35-21)32(39)43-5)25-10-6-11-26(19-25)36-33(40)34-15-8-16-37-17-13-23(14-18-37)24-9-7-12-27(20-24)41-3;1-2(4)3(5)6/h6-7,9-12,19-20,23,30,35H,8,13-18H2,1-5H3,(H2,34,36,40);2,4H,1H3,(H,5,6)/t;2-/m.0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHJIPSVXAFCDI-WNQIDUERSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)NC(=O)NCCCN3CCC(CC3)C4=CC(=CC=C4)OC)C(=O)OC.CC(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)NC(=O)NCCCN3CCC(CC3)C4=CC(=CC=C4)OC)C(=O)OC.C[C@@H](C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48N4O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does BMS-193885 interact with its target and what are the downstream effects?
A1: BMS-193885 acts as a competitive antagonist at the neuropeptide Y Y1 receptor (Y1R). [, , ] This means it binds to the receptor, preventing the endogenous ligand, neuropeptide Y (NPY), from binding and exerting its effects. NPY is involved in various physiological processes, including the regulation of feeding behavior, anxiety, stress response, and blood pressure. [, ] By blocking Y1R, BMS-193885 disrupts these NPY-mediated effects.
Q2: What is known about the structural characteristics of BMS-193885?
A2: While the exact molecular formula and weight of BMS-193885 are not explicitly mentioned in the provided research papers, detailed structural information, including binding modes to the Y1 receptor, can be found in the study "Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor". [] This research likely provides insights into the spectroscopic data and other structural features of the compound.
Q3: What evidence suggests that BMS-193885 could be a potential therapeutic target for obesity and binge eating?
A3: Research shows that BMS-193885 reduces food intake in animal models of obesity. [] Interestingly, this effect is not linked to increased anxiety or depression, which are common side effects of other appetite suppressants. [] Furthermore, in rats exhibiting binge-eating-like behavior induced by social isolation, BMS-193885 effectively decreased food consumption and attenuated binge-eating episodes. [] These findings suggest that targeting Y1R with BMS-193885 could be a potential strategy for managing obesity and eating disorders.
Q4: Are there any insights into the potential role of BMS-193885 in pain and itch modulation?
A4: Although not the primary focus of the provided research, one study revealed that BMS-193885 did not interfere with the spinal inhibition of itch mediated by VGLUT3-lineage sensory neurons. [] This suggests that Y1R might not be a key player in this specific pathway of touch-evoked itch relief.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride](/img/structure/B560176.png)

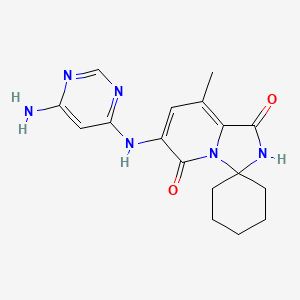
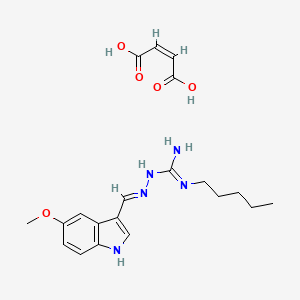
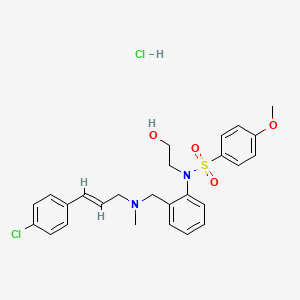

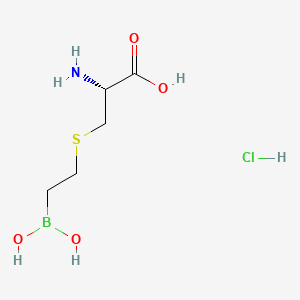

![(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,5-dimethyl-2,4-dihydrochromen-8-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B560187.png)
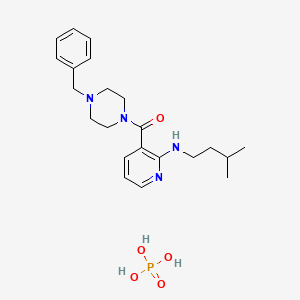
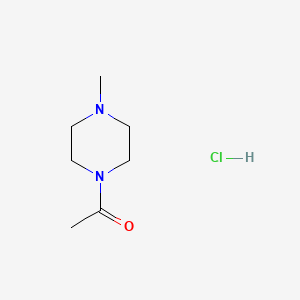
![8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B560196.png)
![8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B560197.png)
